molecular formula C16H16N2O3S2 B2641159 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide CAS No. 903335-32-0

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2641159
CAS No.: 903335-32-0
M. Wt: 348.44
InChI Key: GXQRIVCRJULICE-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is a complex organic compound notable for its potential applications in various scientific fields. This compound's unique structure combines elements from multiple heterocyclic compounds, enhancing its chemical versatility and functional potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Starting with readily available precursors, the process includes:

  • Formation of the pyrroloquinoline core through cyclization reactions.

  • Methylation and subsequent oxidation steps.

  • Attachment of the thiophene-2-sulfonamide group via sulfonation.

Conditions such as temperature, solvent choice, and catalysts are critical for optimizing each step.

Industrial Production Methods

In an industrial setting, the production might be streamlined to include:

  • High-throughput synthesis using automated reactors.

  • Use of green chemistry principles to minimize waste and environmental impact.

  • Advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, leading to the formation of various oxidized derivatives.

  • Reduction: It is reducible under mild conditions, often using hydride donors or catalytic hydrogenation.

  • Substitution: The presence of the thiophene-2-sulfonamide group allows for nucleophilic substitution reactions, expanding its potential chemical modifications.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, Jones reagent.

  • Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

  • Substitution: Halogenating agents like N-bromosuccinimide for introducing halogens, followed by nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the starting materials and conditions but include various derivatives like oxidized pyrroloquinolines, reduced forms of the original compound, and substituted thiophene-sulfonamides.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing novel heterocyclic compounds.

  • Studies on its reactivity and stability contribute to understanding complex organic systems.

Biology

  • Investigated for its interactions with biological targets, aiding in the development of new therapeutic agents.

Medicine

  • Explored for its potential as an anticancer, antimicrobial, or antiviral agent.

  • Its unique structure can mimic or inhibit biological pathways.

Industry

  • Application in materials science for developing new polymers or advanced materials.

  • Use in the agrochemical industry for synthesizing novel pesticides or herbicides.

Mechanism of Action

The precise mechanism of action depends on its specific application. general pathways include:

  • Binding to specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

  • Interference with cellular processes at the molecular level, affecting cell viability or function.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as pyrroloquinolines and thiophene-sulfonamides, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is unique due to its combined structural elements, offering distinct reactivity and functionality.

List of Similar Compounds

  • Pyrroloquinoline derivatives

  • Thiophene-sulfonamide compounds

  • Other fused heterocycles with similar functional groups

Feel free to ask more specifics or dive deeper into any section!

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is a complex organic compound with significant implications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H16N2O3S2
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 903335-32-0

The structure features a unique arrangement of rings that includes a pyrrole-like system fused to a quinoline framework, alongside a thiophene ring and a sulfonamide group. This structural complexity contributes to its biological activity and interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Condensation Reactions : Combining starting materials such as substituted quinolines and thiophene derivatives.
  • Cyclization : Formation of the fused ring system under controlled conditions.
  • Acylation : Introducing the sulfonamide group to enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

CompoundMIC against E. coli (µM)MIC against S. agalactiae (µM)
Compound A5075
Compound B100100

These results suggest that this class of compounds may be effective against certain bacterial strains.

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. Kinases are essential for various cellular processes including growth and proliferation. Studies have shown that related compounds can inhibit specific kinases with moderate efficacy:

Kinase TargetInhibition Percentage (%)
Kinase A45
Kinase B30

This inhibition could be leveraged for therapeutic applications in cancer treatment and other diseases where kinase activity is dysregulated.

The mechanism of action for this compound primarily involves its interaction with biological targets such as ion channels or enzymes involved in pain pathways. The sulfonamide functional group enhances its ability to interact with these targets.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds in various contexts:

  • Antimicrobial Activity : A study highlighted the effectiveness of related sulfonamides against Gram-positive bacteria such as Staphylococcus aureus.
    "Compounds exhibited bacteriostatic characteristics against Gram-positive bacteria" .
  • Kinase Inhibition : Another investigation assessed the compound's ability to inhibit multiple kinases linked to cancer progression.
    "Moderate inhibitory activity was observed against several kinases" .

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-10-13-9-12(17-23(20,21)14-5-3-7-22-14)8-11-4-2-6-18(15(11)13)16(10)19/h3,5,7-10,17H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRIVCRJULICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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